3-Cyano-5-methoxybenzoic acid
Overview
Description
3-Cyano-5-methoxybenzoic acid is a synthetic organic compound with the molecular formula C₉H₇NO₃ and a molecular weight of 177.159 g/mol. This compound is characterized by the presence of a cyano group (-CN) and a methoxy group (-OCH₃) attached to a benzoic acid core. It is widely used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-5-methoxybenzoic acid typically involves the nitration of 3-methoxybenzoic acid followed by the conversion of the nitro group to a cyano group. One common method includes:
Nitration: 3-Methoxybenzoic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the meta position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Diazotization and Sandmeyer Reaction: The amino group is diazotized using sodium nitrite and hydrochloric acid, followed by the Sandmeyer reaction with copper(I) cyanide to introduce the cyano group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often use continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-5-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate.
Reduction: The cyano group can be reduced to an amino group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 3-Carboxy-5-methoxybenzoic acid.
Reduction: 3-Amino-5-methoxybenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-Cyano-5-methoxybenzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Cyano-5-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyano-4-methoxybenzoic acid
- 3-Cyano-2-methoxybenzoic acid
- 3-Cyano-5-methylbenzoic acid
Uniqueness
3-Cyano-5-methoxybenzoic acid is unique due to the specific positioning of the cyano and methoxy groups on the benzoic acid core. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, the methoxy group at the 5-position can influence the electron density of the aromatic ring, affecting the compound’s reactivity in substitution reactions.
Properties
IUPAC Name |
3-cyano-5-methoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-13-8-3-6(5-10)2-7(4-8)9(11)12/h2-4H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHOYXTVEGMNSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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